molecular formula C12H12N2O3 B1427642 Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate CAS No. 1183354-11-1

Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate

Cat. No.: B1427642
CAS No.: 1183354-11-1
M. Wt: 232.23 g/mol
InChI Key: QTNAUIKTPPBIBC-UHFFFAOYSA-N
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Description

Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate: is a chemical compound with the molecular formula C12H12N2O3 and a molecular weight of 232.24 g/mol

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 5-aminoquinoline and chloroacetic acid.

  • Reaction Conditions: The reaction involves the nucleophilic substitution of the chloro group in chloroacetic acid with the amino group of 5-aminoquinoline. This reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

  • Substitution: Substitution reactions can occur at different positions on the quinoline ring, leading to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Quinone derivatives and other oxidized forms.

  • Reduction Products: Reduced quinoline derivatives.

  • Substitution Products: Substituted quinoline derivatives with different functional groups.

Scientific Research Applications

Chemistry: Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It is being investigated for its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism by which Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, leading to biological responses. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

  • Quinoline: A basic heterocyclic aromatic organic compound similar to Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate.

  • Chloroacetic Acid: A precursor used in the synthesis of the compound.

  • 5-Aminoquinoline: Another key starting material in the synthesis process.

Uniqueness: . Its ability to undergo diverse chemical reactions and its biological activities make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

methyl 2-(5-aminoquinolin-8-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-16-11(15)7-17-10-5-4-9(13)8-3-2-6-14-12(8)10/h2-6H,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNAUIKTPPBIBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C2C(=C(C=C1)N)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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